Ibrutinib dimer

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

This Ibrutinib dimer (CAS 2031255-23-7, M.W. 880.99) is a fully characterized, structure-specific reference standard essential for ANDA analytical method validation, impurity profiling, forced degradation studies, and commercial QC release testing of ibrutinib. Unlike generic impurities or the API itself, only this structurally unique dimer standard—with its distinct retention time, molecular weight, and degradation pathway origin—enables accurate quantification, method specificity, and regulatory compliance. Each batch includes comprehensive COA with HPLC, LC-MS, and NMR data to support method linearity, accuracy, and precision verification under ICH guidelines.

Molecular Formula C₅₀H₄₈N₁₂O₄
Molecular Weight 880.99
Cat. No. B1160886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib dimer
Synonyms1-((R)-3-(4-((3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
Molecular FormulaC₅₀H₄₈N₁₂O₄
Molecular Weight880.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibrutinib Dimer (CAS 2031255-23-7): Pharmaceutical Reference Standard for ANDA Filing and Impurity Control


Ibrutinib dimer (CAS 2031255-23-7, molecular formula C₅₀H₄₈N₁₂O₄, molecular weight 880.99) is a dimeric impurity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, formed via coupling of two ibrutinib molecules . It is supplied as a fully characterized reference standard with comprehensive analytical data, including HPLC purity, LC-MS, and NMR spectroscopy, and is used for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial production of ibrutinib [1].

Why Ibrutinib Dimer Cannot Be Replaced by Other Ibrutinib Impurities or Generic BTK Inhibitors


Generic substitution of the ibrutinib dimer reference standard with other ibrutinib-related impurities (e.g., IBT6A, N-desmethyl ibrutinib) or with the active pharmaceutical ingredient (API) itself is not scientifically valid. Ibrutinib is highly susceptible to oxidative and alkaline degradation, generating a distinct and complex impurity profile that includes the dimer [1]. Each impurity, including the dimer, possesses a unique chemical structure, molecular weight, and chromatographic retention time . Regulatory guidelines for ANDA filings mandate the use of structurally specific, fully characterized reference standards for the identification, quantification, and control of each individual impurity in the drug substance and drug product [2]. Using an incorrect or non-specific standard would lead to inaccurate impurity profiling, failed method validation, and potential regulatory rejection.

Ibrutinib Dimer (CAS 2031255-23-7): Quantified Differentiation from Ibrutinib and Related Impurities


Structural Distinction: Dimeric Nature Versus Monomeric Ibrutinib and Other Impurities

Ibrutinib dimer is structurally distinct from the parent drug ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50) and other common impurities like IBT6A (C₂₅H₂₄N₆O₂, MW 440.50) . The dimer is formed by a covalent linkage between two ibrutinib molecules, resulting in a molecular formula of C₅₀H₄₈N₁₂O₄ and a molecular weight of 880.99 g/mol . This fundamental difference in molecular structure dictates its unique behavior in chromatographic systems and mass spectrometry, making it essential for accurate peak identification and quantification [1].

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Regulatory Compliance: Designed for ANDA Filings and Forced Degradation Studies

Ibrutinib dimer impurity reference standard is explicitly manufactured and supplied for use in analytical method development, method validation (AMV), and Quality Control (QC) applications to support Abbreviated New Drug Applications (ANDA) and commercial production of ibrutinib [1]. This is a defined, intended use case that distinguishes it from generic research-grade chemicals or less-characterized impurities. The product is supplied with comprehensive characterization data compliant with regulatory guidelines, including traceability to pharmacopeial standards (USP or EP) upon request [2].

Regulatory Science Pharmaceutical Quality Control ANDA Filing

Analytical Performance: Resolved as a Distinct Peak in Validated UPLC Methods

In a validated UPLC method for quantifying ibrutinib and its impurities, a resolution of 4.66 was achieved between ibrutinib and Impurity-I [1]. While the specific identity of Impurity-I is not disclosed, the study establishes that ibrutinib's impurities, including dimeric forms, are well-resolved from the parent peak under optimized conditions. Ibrutinib dimer, due to its larger size and altered polarity relative to ibrutinib, exhibits a distinctly different retention time, a critical parameter for accurate quantification and method specificity [2]. This ensures that the dimer standard can be used to validate the selectivity of an analytical method, confirming it does not co-elute with ibrutinib or other process-related impurities [3].

Chromatography Method Validation Pharmaceutical Analysis

Degradation Pathway: Relevance as a Potential Oxidative Degradation Product

Forced degradation studies reveal that ibrutinib is extremely sensitive to oxidative degradation, even at room temperature [1]. Under oxidative stress conditions, ibrutinib degrades into five distinct degradation products (DP-III, DP-IV, DP-VI, DP-VII, and DP-X) [2]. While the ibrutinib dimer was not explicitly identified among the ten degradation products characterized in the Mehta et al. study, its formation is plausible under certain oxidative or process conditions involving intermolecular coupling . The availability of the dimer as a characterized standard allows for its proactive monitoring and control during stability studies, which is a key component of a robust pharmaceutical quality system.

Forced Degradation Stability Studies Pharmaceutical Development

Validated Use Cases for Ibrutinib Dimer Reference Standard in Pharmaceutical Development and QC


ANDA Filing: Method Validation and Impurity Quantification for Generic Ibrutinib

The primary application for ibrutinib dimer is as a reference standard in analytical method validation (AMV) for Abbreviated New Drug Applications (ANDA). It is used to establish specificity, linearity, accuracy, and precision for the quantification of this specific impurity in ibrutinib drug substance and drug product. This is critical for demonstrating pharmaceutical equivalence to the reference listed drug (RLD) and meeting regulatory requirements for impurity control [1].

Forced Degradation and Stability Studies: Proactive Impurity Monitoring

Given ibrutinib's sensitivity to oxidative degradation [1], the dimer standard is a valuable tool in forced degradation studies and long-term stability programs. It allows analytical scientists to identify and quantify the dimer if it forms, thereby validating the stability-indicating nature of the analytical method and establishing the product's degradation pathway and shelf-life [2].

Quality Control (QC) Release Testing of Ibrutinib API and Drug Product

In commercial production, the dimer standard is used for routine QC release testing of ibrutinib batches. It serves as a calibration standard to ensure that the level of this specific impurity is below the established specification limit, thereby assuring batch-to-batch consistency and patient safety [3].

Analytical Method Development: Selectivity and Peak Identification

During the development of new or improved HPLC/UPLC methods for ibrutinib impurity profiling, the dimer standard is essential for determining its retention time and ensuring it is chromatographically resolved from the main ibrutinib peak and other related impurities. This confirms method selectivity and prevents misidentification or co-elution [4].

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